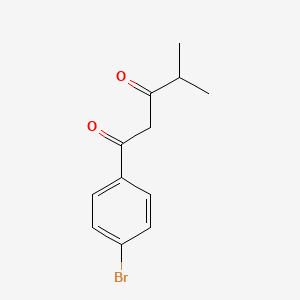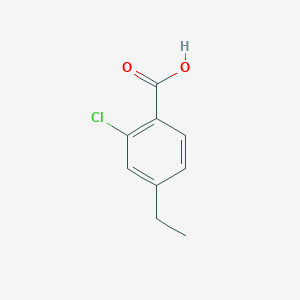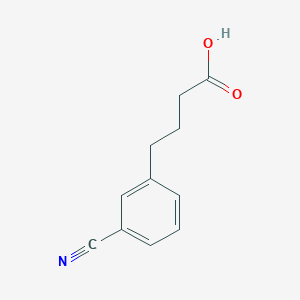![molecular formula C8H15NO B13619752 9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
9-Oxabicyclo[3.3.1]nonan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[331]nonan-2-amine is a bicyclic amine compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloocta-1,5-diene with reagents such as N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide . This reaction leads to the formation of intermediate compounds, which can then be further modified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxabicyclo[3.3.1]nonan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Oxabicyclo[3.3.1]nonan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound shares a similar bicyclic structure but differs in the presence of double bonds.
9-Azabicyclo[3.3.1]nonane: Similar in structure but contains a nitrogen atom instead of oxygen.
Uniqueness
9-Oxabicyclo[3.3.1]nonan-2-amine is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
9-oxabicyclo[3.3.1]nonan-2-amine |
InChI |
InChI=1S/C8H15NO/c9-7-5-4-6-2-1-3-8(7)10-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
RYQMNJAANZCPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C(C1)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)





![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
